

# Methyl acetyl-D-phenylalaninate structural properties

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An In-depth Technical Guide on the Core Structural Properties of **Methyl Acetyl-D- Phenylalaninate** 

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural, physical, and potential biological properties of **methyl acetyl-D-phenylalaninate**. The information is intended to support research and development activities in peptide synthesis, drug design, and metabolic studies. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key synthesis and resolution methods.

# **Core Structural and Physical Properties**

**Methyl acetyl-D-phenylalaninate** is the N-acetylated methyl ester of D-phenylalanine. This modification of the amino acid is significant in altering its chemical properties for various applications, including its use as a chiral building block in the synthesis of pharmaceuticals.

Table 1: Summary of Quantitative Structural and Physical Data



Property	Methyl Acetyl-D- Phenylalaninate	Methyl Acetyl-L- Phenylalaninate	Methyl Acetyl-DL- Phenylalaninate
Chemical Formula	C12H15NO3	C12H15NO3	C12H15NO3
Molecular Weight	221.25 g/mol [1]	221.25 g/mol	221.25 g/mol [1]
Melting Point	86 - 92 °C[2]	65 - 73 °C	62 - 64 °C[3]
Boiling Point (Predicted)	391.0 ± 30.0 °C	472.08 °C	391 °C at 760 mmHg
Optical Rotation	$[\alpha]D^{20} = -102 \pm 2^{\circ}$ (c=1.2 in MeOH)[2]	$[\alpha]D^{20} = +9 \pm 2^{\circ} \text{ (c=1)}$ in MeOH)	Racemic
Solubility	No data available	No data available	Good solubility in water (~20% by weight at pH 7.5 and 25°C)[3]
CAS Number	21156-62-7[2]	3618-96-0	62436-70-8[1]

# **Spectroscopic Data**

Spectroscopic analysis is essential for the verification of the structure and purity of **methyl acetyl-D-phenylalaninate**.

- Mass Spectrometry (MS): For the DL-racemate, Gas Chromatography-Mass Spectrometry (GC-MS) analysis reveals prominent peaks at m/z values of 162, 88, 43, 120, and 91.[1]
- Infrared (IR) Spectroscopy: While a specific spectrum for the D-isomer is not available, the related N-acetyl-L-phenylalanine shows characteristic sharp absorption bands at 1695 cm<sup>-1</sup> and 1552 cm<sup>-1</sup>, which are indicative of the amide and carboxyl functional groups, respectively.[4] Similar peaks are expected for methyl acetyl-D-phenylalaninate.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR has been used to confirm the structure of the synthesized DL-racemate.[5]

# **Experimental Protocols**



The synthesis of the pure D-enantiomer of methyl acetyl-phenylalaninate typically involves the synthesis of the racemic mixture followed by chiral resolution.

# Synthesis of Methyl Acetyl-DL-Phenylalaninate

This protocol details the synthesis of the racemic mixture via hydrogenation of an azlactone precursor.[5]

#### Materials:

- · Azlactone of N-acetyl-acetaminocinnamic acid
- Methanol
- Sodium methoxide
- · Raney nickel
- · Diethyl ether
- 0.5N Hydrochloric acid
- Brine
- Anhydrous sodium sulfate
- · Petroleum ether

#### Procedure:

- A slurry of the azlactone of N-acetyl-acetaminocinnamic acid (18.7 g, 0.10 mol) in 24 ml of methanol is treated with 0.54 g (0.01 mol) of sodium methoxide and stirred for 10 minutes.
- The resulting solution is hydrogenated in a sealed Parr autoclave using 5.87 g (0.10 mol) of Raney nickel at 200 psi and 50°C for 2.5 hours.
- After cooling, the reaction mixture is filtered through Celite to remove the catalyst.



- The filtrate is concentrated under vacuum to obtain a red oil, which is then slurried in 200 ml of diethyl ether.
- The ether slurry is washed with 100 ml of cold 0.5N hydrochloric acid.
- The layers are separated, and the aqueous layer is extracted with an additional 100 ml of diethyl ether.
- The combined ether extracts are washed with 100 ml of brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
- The residue is triturated with 100 ml of petroleum ether, and the solvent is evaporated to yield N-acetyl-DL-phenylalanine methyl ester. This can be further purified by recrystallization from a diethyl ether-petroleum ether mixture.

### **Enantiomeric Resolution**

The following is a general procedure for the resolution of a racemic mixture of a phenylalanine derivative to obtain the D-enantiomer, adapted from a method using N-acetyl-D-phenylglycine as a resolving agent.[6]

#### Materials:

- DL-phenylalanine methyl ester (or its N-acetylated form)
- N-acetyl-D-phenylglycine
- Water
- Toluene
- 2 mol L<sup>-1</sup> Sodium bicarbonate solution
- Anhydrous sodium sulfate
- Methanol
- 6 mol L<sup>-1</sup> Hydrochloric acid



#### Procedure:

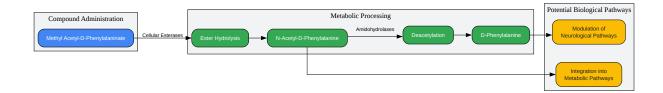
- To a solution of the racemic methyl ester in water, add N-acetyl-D-phenylglycine while maintaining the pH at 5-6.
- Stir the mixture in an ice bath for approximately 2 hours to induce the precipitation of the diastereomeric salt formed with the L-enantiomer.
- Filter the mixture to isolate the precipitated salt. The filtrate will contain the desired Denantiomer.
- Adjust the pH of the filtrate to 8 using the sodium bicarbonate solution.
- Extract the aqueous solution with toluene.
- Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent.
- The crude product can be further purified by recrystallization from methanol after treatment with methanolic HCl.

## **Potential Biological Signaling and Metabolic Fate**

While specific signaling pathways for **methyl acetyl-D-phenylalaninate** are not yet elucidated, its structure suggests involvement in metabolic and neurological processes. N-acetylated amino acids are recognized as metabolites that can be indicative of metabolic reprogramming, particularly in cancer.[7] Furthermore, D-amino acids are known to play roles in the central nervous system, with some acting as modulators of neurotransmitter receptors such as the NMDA receptor.[8][9]

The logical workflow for the biological action of **methyl acetyl-D-phenylalaninate** can be conceptualized as follows:





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Caption: Potential metabolic and signaling workflow for **methyl acetyl-D-phenylalaninate**.

This diagram illustrates that upon administration, **methyl acetyl-D-phenylalaninate** is likely hydrolyzed to N-acetyl-D-phenylalanine. This intermediate can then either be integrated into broader metabolic pathways or be deacetylated to D-phenylalanine, which may in turn modulate neurological pathways.

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